Cefuroxime axetil

Overview

Description

Cefuroxime axetil is a second-generation cephalosporin antibiotic that is used to treat a variety of bacterial infections. It is an acetoxyethyl ester prodrug of cefuroxime, which means it is converted into the active form, cefuroxime, in the body. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of respiratory tract infections, urinary tract infections, skin infections, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefuroxime axetil is synthesized through a series of chemical reactions starting from cefuroxime. The key steps involve the esterification of cefuroxime with 1-acetoxyethyl bromide to form this compound. The reaction typically requires an inert organic solvent and a base to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving crystalline cefuroxime in a highly polar organic solvent, followed by the addition of water to precipitate the amorphous form of this compound. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound in the body releases the active form, cefuroxime .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of esterases in the intestinal mucosa.

Oxidation: Can be carried out using m-chloroperbenzoic acid.

Reduction: Achieved using alkali metal halides in the presence of acetyl chloride.

Major Products: The primary product of hydrolysis is cefuroxime, which is the active antibiotic form. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .

Scientific Research Applications

Indications and Clinical Applications

Cefuroxime axetil is indicated for a range of infections, including:

- Pharyngitis/Tonsillitis : Effective against Streptococcus pyogenes.

- Acute Bacterial Otitis Media : Commonly used in pediatric patients.

- Acute Bacterial Sinusitis : Particularly effective against non-β-lactamase-producing strains of Haemophilus influenzae.

- Acute Exacerbations of Chronic Bronchitis : Treats infections caused by Streptococcus pneumoniae and Haemophilus species.

- Skin and Skin-Structure Infections : Effective against Staphylococcus aureus and Streptococcus pyogenes.

- Uncomplicated Urinary Tract Infections : Demonstrated efficacy in adult and pediatric populations.

- Uncomplicated Gonorrhea : Utilized in treating this sexually transmitted infection.

- Early Lyme Disease : Used as part of the treatment regimen for Lyme disease in both adults and children .

Table 1: Indications and Efficacy

Case Study 1: Efficacy in Skin Infections

A study evaluated the effectiveness of this compound in treating acute bacterial skin infections involving 54 patients. The results showed an efficacy rate of 87% , with only one case reporting mild adverse effects (stomatitis). This highlights its potential as a reliable treatment option for skin infections .

Case Study 2: Treatment of Acne Pustulosa

In a clinical evaluation involving 26 patients with acne pustulosa, this compound was administered at two different dosages (750 mg/day and 1500 mg/day). The higher dosage group showed an efficacy rate of 84.6% , indicating its effectiveness in managing this dermatological condition .

Case Study 3: Hepatotoxicity

A notable case report documented a patient who developed liver failure associated with the use of this compound. This case underscores the importance of monitoring liver function when prescribing this antibiotic, despite it being generally well tolerated .

Pharmacokinetics and Mechanism of Action

This compound is absorbed orally and converted to cefuroxime, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The pharmacokinetics can vary based on individual factors, leading to differences in bioavailability among patients. Studies suggest that while the drug has consistent efficacy, its absorption may be influenced by food intake and gastrointestinal conditions .

Mechanism of Action

Cefuroxime axetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This results in the weakening of the bacterial cell wall and ultimately leads to cell lysis and death .

Comparison with Similar Compounds

Cefaclor: Another second-generation cephalosporin with similar antibacterial activity.

Amoxicillin/Clavulanic Acid: A combination antibiotic that includes a β-lactamase inhibitor to enhance its efficacy.

Cefotiam: A cephalosporin used in the treatment of similar infections

Uniqueness: Cefuroxime axetil is unique in its ability to be administered orally as a prodrug, which enhances its absorption and bioavailability compared to other cephalosporins. Its broad spectrum of activity and resistance to β-lactamase enzymes make it a valuable option for treating a wide range of bacterial infections .

Biological Activity

Cefuroxime axetil is an oral prodrug of cefuroxime, a second-generation cephalosporin antibiotic. It exhibits a broad spectrum of antibacterial activity, particularly against respiratory pathogens and certain Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound is rapidly hydrolyzed in the body to cefuroxime, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. This inhibition occurs through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death in susceptible bacteria. The compound is particularly effective against:

- Methicillin-sensitive Staphylococcus aureus

- Streptococcus pneumoniae

- Haemophilus influenzae

- Moraxella catarrhalis

Antibacterial Spectrum

This compound demonstrates a broad antibacterial spectrum, as summarized in Table 1.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive to intermediate |

| Haemophilus influenzae | Sensitive |

| Moraxella catarrhalis | Sensitive |

| Escherichia coli | Variable (depends on strain) |

| Enterobacter cloacae | Variable (depends on strain) |

Clinical Efficacy

This compound has been evaluated in various clinical settings:

- Respiratory Tract Infections : In clinical trials, this compound was found to be as effective as established antibiotics like amoxicillin/clavulanic acid for treating upper and lower respiratory tract infections. A study showed that a 5-day treatment with this compound was as effective as a 10-day course of amoxicillin/clavulanic acid for acute otitis media and bronchitis .

- Lyme Disease : A comparative study indicated that this compound was comparable to doxycycline in treating early Lyme disease in children, with higher resolution rates of erythema migrans .

- Urinary Tract Infections : this compound has shown effectiveness in treating urinary tract infections, with short-term and long-term cure rates comparable to other antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals variable bioavailability, which can affect its clinical effectiveness. Studies indicate that the absorption of this compound can be inconsistent among individuals, leading to variations in serum levels .

Safety Profile

This compound is generally well tolerated, with gastrointestinal disturbances being the most commonly reported adverse events. Serious adverse effects such as antibiotic-associated colitis have been documented but are rare .

Case Study 1: Treatment of Acute Otitis Media

In a randomized clinical trial involving children with acute otitis media, patients treated with this compound demonstrated similar efficacy to those receiving amoxicillin/clavulanic acid. The outcomes showed significant resolution of symptoms within five days of treatment .

Case Study 2: Efficacy in Elderly Patients

A study involving elderly patients with symptomatic urinary tract infections highlighted the effectiveness of this compound. The bacteriological cure rates were 55% for short-term and 48% for long-term follow-up, comparable to other antibiotics used in similar patient populations .

Q & A

Q. How can researchers investigate the bactericidal efficacy of cefuroxime axetil against β-lactamase-producing strains?

Basic Research Question

To evaluate bactericidal efficacy, researchers should:

- Determine minimum inhibitory concentrations (MICs) using standardized broth microdilution or agar dilution methods against β-lactamase-producing isolates (e.g., Haemophilus influenzae, Moraxella catarrhalis) .

- Conduct β-lactamase inhibition assays to assess enzymatic hydrolysis rates of this compound compared to non-β-lactamase-stable cephalosporins .

- Use time-kill curve studies to quantify bactericidal activity over 24 hours, comparing results with β-lactamase-negative controls .

Q. What methodological approaches are recommended for quantifying this compound and its metabolites in biological matrices?

Basic Research Question

- HPLC-UV : Optimize mobile phase (e.g., ammonium phosphate buffer with methanol) and column selection (C18, 5 µm) to separate this compound from plasma proteins and degradation products. Validate linearity (1–50 µg/mL) and recovery rates (>90%) .

- First-order derivative spectroscopy : Use wavelengths of 278 nm and 300 nm to eliminate interference from plasma components without derivatization .

- HPTLC with densitometry : Employ β-cyclodextrin-methanol mobile phases to resolve diastereoisomers and quantify isomer ratios .

Q. How should pharmacokinetic studies be designed to assess this compound in patients with renal impairment?

Basic Research Question

- Dosage adjustment trials : Administer standard doses (250–500 mg) to patients with varying creatinine clearance (CrCl) levels (e.g., CrCl 10–30 mL/min vs. <10 mL/min) and measure serum concentrations via HPLC. Adjust dosing intervals to every 24–48 hours based on AUC reductions .

- Hemodialysis studies : Collect post-dialysis plasma samples to quantify drug removal (e.g., 50–60% reduction in cefuroxime levels) and recommend supplemental dosing post-dialysis .

Q. What formulation strategies improve the dissolution rate and oral bioavailability of this compound?

Advanced Research Question

- Solid dispersions : Use solvent evaporation with carriers like Poloxamer 188 (10–20% w/w) to reduce crystallinity and enhance solubility. Characterize via DSC and XRD to confirm amorphous phase formation .

- Porous carriers : Optimize Neusilin US2 (magnesium aluminometasilicate) ratios (1:2 drug:carrier) to increase surface area and dissolution velocity .

- Nanosuspensions : Apply factorial design (e.g., 3² design) to optimize stirring speed (X1: 500–1000 rpm) and stabilizer concentration (X2: 0.5–1.5% Poloxamer 188) for particle size reduction (<200 nm) and entrapment efficiency (>85%) .

Q. How can bioequivalence between generic and branded this compound formulations be rigorously evaluated?

Advanced Research Question

- Crossover trials : Enroll 22–24 healthy volunteers for single-dose administration with a 14-day washout. Use HPLC to measure AUC₀–24, Cmax, and Tmax, applying 90% CI criteria (0.80–1.25 for log-transformed parameters) .

- Dissolution profiling : Compare dissolution rates in pH 6.8 buffers using USP Apparatus II (75 rpm, 37°C). Ensure >85% release within 30 minutes for both formulations .

Q. How should researchers address geographic variability in bacterial resistance to this compound?

Advanced Research Question

- Regional surveillance studies : Collect isolates from diverse regions and perform MIC testing. For example, β-lactamase-positive H. influenzae resistance rates vary from 10% (Europe) to 35% (Asia) .

- Genotypic analysis : Use PCR to identify prevalent resistance genes (e.g., TEM-1, ROB-1) and correlate with phenotypic susceptibility .

Q. What experimental models are suitable for studying synergistic combinations of this compound with other antibiotics?

Advanced Research Question

- Checkerboard assays : Test combinations with amoxicillin-clavulanate or azithromycin against multidrug-resistant Streptococcus pneumoniae. Calculate fractional inhibitory concentration (FIC) indices; synergy is defined as FIC ≤0.5 .

- In vivo murine models : Evaluate lung bacterial load reduction in pneumonia models after co-administration with β-lactamase inhibitors .

Q. How can discrepancies between in vitro MIC data and clinical efficacy be resolved?

Advanced Research Question

- Pharmacodynamic modeling : Integrate MIC data with pharmacokinetic parameters (e.g., %T > MIC) using Monte Carlo simulations to predict clinical success rates. For this compound, target >50% T > MIC for efficacy .

- Clinical endpoint correlation : In sinusitis trials, compare microbiological eradication rates (e.g., 85% for S. pneumoniae) with clinical cure rates (75–80%) to validate breakpoints .

Q. What chromatographic methods are optimal for resolving this compound diastereoisomers?

Advanced Research Question

- HPLC with cellulose columns : Use 0.2 M ammonium phosphate (pH 4.5) and methanol (95:5) at 1.5 mL/min. Resolve diastereoisomers A/B with resolution >1.5 and quantify isomer ratios (e.g., 60:40) to meet USP purity criteria .

- System suitability testing : Include acetanilide as an internal standard and validate precision (RSD <2%) .

Q. How should clinical trials be designed to evaluate this compound for off-label indications like Lyme disease?

Advanced Research Question

- Double-blind, active-controlled trials : Compare 20-day this compound (500 mg BID) with doxycycline (100 mg BID) in early Lyme disease. Primary endpoints: resolution of erythema migrans at 1 month; secondary endpoints: neurologic sequelae at 1 year .

- Sample size calculation : Assume 80% power and 5% significance level with expected cure rates of 85% (cefuroxime) vs. 90% (doxycycline), requiring ≥150 patients per arm .

Properties

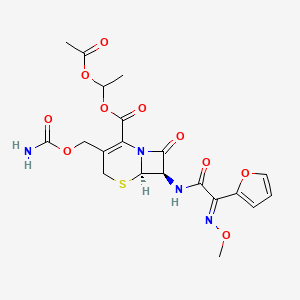

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242788 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, White powder | |

CAS No. |

97232-96-7, 64544-07-6 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME AXETIL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.